molecular formula C22H20ClN5O3 B2707225 N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide CAS No. 921912-26-7

N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide

Cat. No.: B2707225
CAS No.: 921912-26-7
M. Wt: 437.88
InChI Key: PCCOXYRYUMTCBO-UHFFFAOYSA-N
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Description

The compound “N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide” is a derivative of the 7H-Pyrrolo[2,3-d]pyrimidine class . It is related to a series of compounds that have been studied for their potential as antitubercular agents .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with appropriate amines in isopropanol, followed by the addition of concentrated hydrochloric acid . The mixtures are refluxed for 12–48 hours, allowed to reach room temperature, and water is added to precipitate out the products .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using X-ray crystallography . This technique provides detailed information about the arrangement of atoms within the molecule and can help to understand how the compound interacts with its target.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve the formation of new carbon-nitrogen bonds . This can be achieved through the reaction of amines with the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .

Scientific Research Applications

Novel Heterocyclic Compound Synthesis

Researchers have been focusing on synthesizing novel heterocyclic compounds containing a sulfonamido moiety, aiming to discover new antibacterial agents. This endeavor includes the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, exploring their potential to act as antibacterial agents. The development of these compounds is driven by the need for new treatments against resistant bacterial strains, highlighting the importance of such research in medical chemistry and pharmacology (Azab, Youssef, & El-Bordany, 2013).

Imaging Agents for Neurodegenerative Disorders

In the realm of neurodegenerative disease research, certain pyrazolo[3,4-d]pyrimidine analogs have been identified as potential imaging agents. These compounds have shown high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs) compared to central benzodiazepine receptors (CBRs). This specificity is crucial for studying PBR expression in neurodegenerative disorders through positron emission tomography (PET), providing insights into the molecular underpinnings of diseases like Alzheimer's and Parkinson's (Fookes et al., 2008).

Antibacterial and Anticancer Potential

Further research into pyrazolo[3,4-d]pyrimidine derivatives has explored their potential as antibacterial and anticancer agents. Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their activity against various cancer cell lines and bacterial strains. These studies aim to identify new pharmacophores for the development of more effective and less toxic therapeutic options. The synthesis of these compounds not only contributes to the field of medicinal chemistry but also opens new avenues for the treatment of cancer and bacterial infections (Rahmouni et al., 2016).

Mechanism of Action

While the exact mechanism of action of this specific compound is not mentioned in the retrieved papers, similar compounds have been found to inhibit Protein Kinase B (PKB or Akt), an important component of intracellular signaling pathways regulating growth and survival .

Future Directions

The development of new antitubercular agents is a critical area of research due to the emergence of multi-drug-resistant strains of Mycobacterium tuberculosis . Further studies could focus on optimizing the synthesis of these compounds, investigating their mechanism of action, and evaluating their safety and efficacy in preclinical and clinical studies.

Properties

IUPAC Name

N-[2-[5-[(4-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O3/c23-17-8-6-16(7-9-17)13-27-15-25-21-19(22(27)30)12-26-28(21)11-10-24-20(29)14-31-18-4-2-1-3-5-18/h1-9,12,15H,10-11,13-14H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCOXYRYUMTCBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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